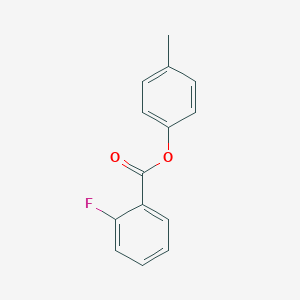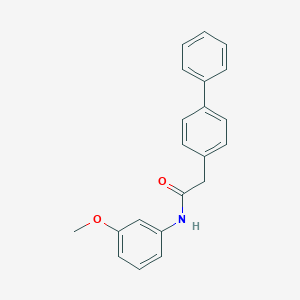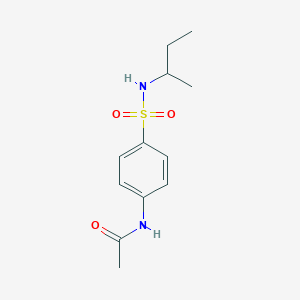
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, also known as BHMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BHMC is a member of the chromone family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and physiological effects:
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death). 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has also been shown to modulate the expression of various genes involved in cell signaling and immune response pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one analogs with improved solubility and/or biological activity. Another area of interest is the further investigation of the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, which could lead to the development of more specific and effective treatments for various diseases. Finally, the potential applications of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in immunotherapy and other areas of medicine should be further explored.
Métodos De Síntesis
The synthesis of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one involves the reaction of 2-amino-1H-benzimidazole with 6-bromo-3-hexylchromone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methoxyaniline to yield 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to exhibit anti-tumor activity in various cancer cell lines. In neurology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
|---|---|
Fórmula molecular |
C29H29N3O3 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
InChI |
InChI=1S/C29H29N3O3/c1-3-4-5-6-11-19-16-20-17-21(28-30-22-12-7-8-13-23(22)31-28)29(35-27(20)18-25(19)33)32-24-14-9-10-15-26(24)34-2/h7-10,12-18,32H,3-6,11H2,1-2H3,(H,30,31) |
Clave InChI |
OMOIBDIEGFFDIV-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)



![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


